molecular formula C12H15NO2 B6601180 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol CAS No. 51942-46-2

3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B6601180
CAS No.: 51942-46-2
M. Wt: 205.25 g/mol
InChI Key: VMEVMTWADQBDIT-UHFFFAOYSA-N
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Description

3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol is a heterocyclic compound that features a unique oxazoline ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,4-trimethyl-5-phenyl-4,5-dihydro-1,2-oxazole with an oxidizing agent to form the desired oxazoline ring . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol is unique due to its specific oxazoline ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,4,4-trimethyl-5-phenyl-1,2-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9-11(2,3)12(14,15-13-9)10-7-5-4-6-8-10/h4-8,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEVMTWADQBDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1(C)C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504177
Record name 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51942-46-2
Record name 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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